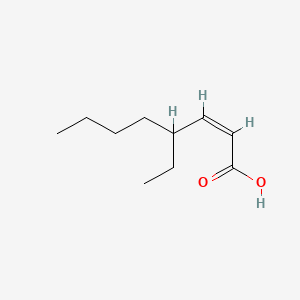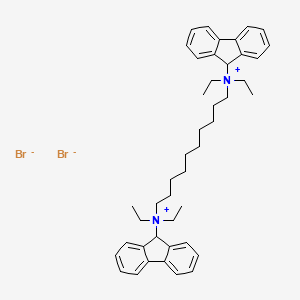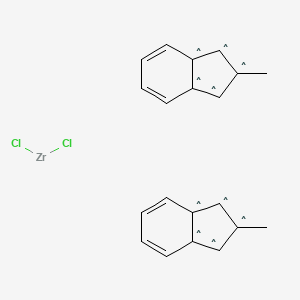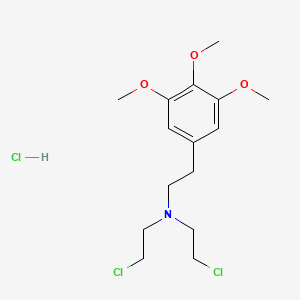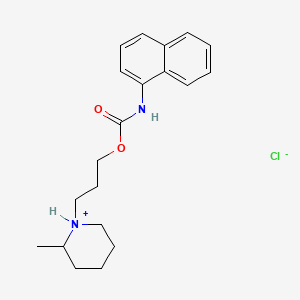
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.94 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 1-naphthalenecarbamic acid with 3-(2-methylpiperidino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester: A closely related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with a piperidine moiety, known for their diverse biological activities.
Uniqueness
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific combination of a naphthalene ring, a carbamic acid ester, and a piperidine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
67293-05-4 |
|---|---|
Molekularformel |
C20H27ClN2O2 |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-ium-1-yl)propyl N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19;/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
FXKQHBRZJFERTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC[NH+]1CCCOC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



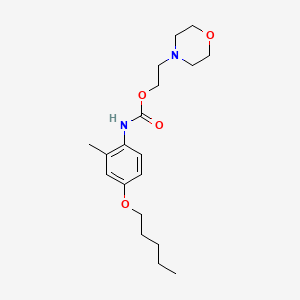
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
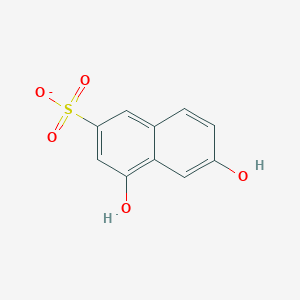
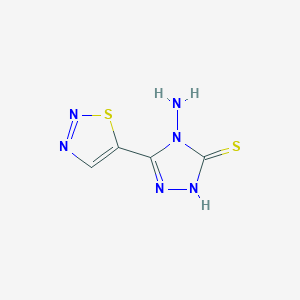
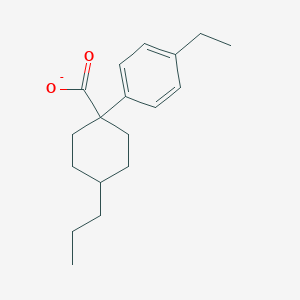
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
